1H-Benzotriazole-4-carboxylic acid methyl ester

Copper Corrosion Inhibition AC Impedance Spectroscopy Benzotriazole Derivatives

1H-Benzotriazole-4-carboxylic acid methyl ester (CAS 120723-06-0, also referred to as methyl 1H-benzotriazole-4-carboxylate, CBTME, or CBTAH-ME) is a benzotriazole derivative with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol. The compound features a benzotriazole core substituted at the 4-position with a carboxymethyl ester group (-COOCH₃).

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 120723-06-0
Cat. No. B056510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole-4-carboxylic acid methyl ester
CAS120723-06-0
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=NNN=C21
InChIInChI=1S/C8H7N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h2-4H,1H3,(H,9,10,11)
InChIKeyDSQFYUWSAZEJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzotriazole-4-carboxylic Acid Methyl Ester (CAS 120723-06-0) – Procurement-Relevant Chemical Identity and Baseline Properties


1H-Benzotriazole-4-carboxylic acid methyl ester (CAS 120723-06-0, also referred to as methyl 1H-benzotriazole-4-carboxylate, CBTME, or CBTAH-ME) is a benzotriazole derivative with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . The compound features a benzotriazole core substituted at the 4-position with a carboxymethyl ester group (-COOCH₃). In commercial and research-grade samples, the material is frequently supplied as an isomeric mixture of 4- and 5-carboxybenzotriazole methyl esters (typical 4:5 ratio) [1]. The compound has been studied primarily as a copper corrosion inhibitor and as a synthetic intermediate in pharmaceutical patent literature .

Why Generic Substitution Fails for 1H-Benzotriazole-4-carboxylic Acid Methyl Ester – Key Differentiation Drivers


Substituting 1H-benzotriazole-4-carboxylic acid methyl ester with unsubstituted benzotriazole (BTA) or other commercial benzotriazole derivatives (e.g., tolyltriazole, 5-methylbenzotriazole, or longer-chain carboxybenzotriazole esters) leads to measurably divergent performance in at least four dimensions: (i) the methyl ester exhibits a concentration-dependent crossover in inhibition efficiency, outperforming BTA, TTA, and 5MBTA only above a critical concentration threshold [1]; (ii) its pH-response profile is inverted relative to longer-chain alkyl esters, providing superior protection in near-neutral conditions where octyl and hexyl esters lose efficacy [2]; (iii) it demonstrates a synergistic potentiation effect with BTA at a specific ratio that other esters do not replicate [3]; and (iv) as a carboxylated benzotriazole, it belongs to a subclass with significantly better biodegradation potential than methylated benzotriazole counterparts [4]. These quantifiable differences preclude generic interchange in formulation-critical applications.

Product-Specific Quantitative Evidence Guide for 1H-Benzotriazole-4-carboxylic Acid Methyl Ester – Comparator-Based Differentiation Data


Concentration-Dependent Crossover: CBTME Outperforms BTA, TTA, and 5MBTA Above 40 mg/L for Copper in NaCl

In a direct four-way comparison using AC impedance spectroscopy in NaCl solution (pH 6) on copper electrodes, the inhibition efficiency of all four inhibitors—BTA, TTA, 5MBTA, and CBTME—increased with concentration up to 70 mg/L. However, a clear crossover was observed: at concentrations below 20 mg/L, BTA, TTA, and 5MBTA exhibited superior inhibition, whereas at concentrations exceeding 40 mg/L, CBTME demonstrated markedly better inhibition than all three comparators [1]. This concentration-dependent superiority is a critical procurement consideration for cooling water and industrial systems operated at higher inhibitor loadings.

Copper Corrosion Inhibition AC Impedance Spectroscopy Benzotriazole Derivatives

Synergistic Potentiation with BTA: Optimal Ratio 2 mg/L BTA Plus 3 mg/L CBTME in Alkaline Borate Buffer

Photoelectrochemical studies on copper electrodes in sodium borate buffer (pH 9.2) revealed that while BTA alone provided stronger inhibition than CBTME alone under these conditions, the combination of the two compounds exhibited a synergistic effect [1]. The experimentally determined optimum ratio was 2 mg/dm³ BTA combined with 3 mg/dm³ CBTME (total inhibitor concentration 5 mg/dm³) [1][2]. This synergy was confirmed by both photoelectrochemical response measurements and AC impedance spectroscopy, and the same cooperative mechanism was verified by SERS studies in NaCl solution [3].

Synergistic Corrosion Inhibition Photoelectrochemistry Copper Protection

Inverted pH-Response Profile: Methyl Ester IE Increases with pH Whereas Longer Alkyl Esters Decrease

A systematic coupon-test study of four carboxybenzotriazole alkyl esters (methyl, butyl, hexyl, octyl) in aerated sulfate solutions established a fundamental pH-dependent performance divergence [1]. At pH ~0, the inhibition efficiency order was octyl > hexyl > butyl > methyl. However, at near-neutral pH (~8), this order was completely reversed: the methyl and butyl esters showed increased IE with rising pH, whereas the hexyl and octyl esters showed decreased IE [1]. After 3 days of exposure at pH ~0, corrosion rates (mg dm⁻² day⁻¹) were: blank (37.7) > CBTAH-ME (16.2) > BTAH (15.8) > CBTAH-BU (8.66) > CBTAH-HE (5.64) > CBTAH-OE (0.77), demonstrating that at 1 × 10⁻⁴ M, the methyl ester performed comparably to the industry standard BTAH even under the least favorable acidic condition [1].

pH-Dependent Corrosion Inhibition Alkyl Chain Structure-Activity Copper Sulfate Corrodent

Stronger Binding to Cuprous Oxide (Cu₂O) Surface Than Parent Benzotriazole – Molecular Dynamics Evidence

Molecular dynamics (MD) simulations of the interaction between corrosion inhibitors and the Cu₂O (001) crystal surface established the binding energy ranking: CBTAH-OC > CBTAH-BU > CBTAH-ME > BTA [1]. Critically, the methyl ester (CBTAH-ME) exhibited stronger binding to the Cu₂O surface than unsubstituted benzotriazole (BTA), the industry benchmark. Analysis of pair correlation functions indicated that binding energies are primarily governed by coulomb interactions, with coordination bonds forming between copper atoms in the Cu₂O crystal and nitrogen atoms of the azole ring [1]. This computational evidence provides a mechanistic basis for the experimentally observed inhibition performance: the carboxymethyl ester substituent enhances the inherent affinity of the benzotriazole pharmacophore for the copper oxide surface.

Molecular Dynamics Simulation Binding Energy Copper Oxide Interface

Enhanced Biodegradability of Carboxylated Benzotriazoles Over Methylated Benzotriazole Counterparts

A comprehensive microcosm study evaluated the biodegradation potential of fourteen benzotriazole derivatives, including methylated, nitrated, carboxylated, and propionated variants, exposed to activated sludge and soil enrichment cultures [1]. The results demonstrated that 5-methylbenzotriazole and only the carboxylated benzotriazole derivatives were degraded by soil or activated sludge biomass regardless of acclimation conditions [1]. Radiotracer studies using [U-¹⁴C]-labeled 5-carboxybenzotriazole (a close structural analog of 1H-benzotriazole-4-carboxylic acid methyl ester, differing only in the carboxylic acid vs. ester functionality) confirmed complete mineralization at 25 mg L⁻¹ within relatively short time frames by microbial consortia irrespective of prior exposure history [1][2]. Critically, the biodegradation patterns suggested that carboxylated benzotriazole derivatives are more readily biodegradable than their more popular methylated counterparts [1]. As a carboxylated benzotriazole ester, 1H-benzotriazole-4-carboxylic acid methyl ester is expected to exhibit an intermediate biodegradation profile: the carboxy-substituted aromatic core favors microbial attack, while the ester moiety may undergo initial hydrolysis to the free carboxylic acid, a demonstrated biodegradable functionality.

Environmental Biodegradation Green Corrosion Inhibitors Benzotriazole Environmental Fate

Balanced Multi-Metal Performance: 98.2% IE on Copper and 91.3% IE on Steel in Corrosive Benzene at 200 ppm

Patent data (US 3,985,503) from standardized coupon weight-loss tests in corrosive benzene at 50°C provide head-to-head comparison of the methyl, butyl, octyl, and dodecyl esters of carboxybenzotriazole at 200 ppm [1]. For copper (96-hour exposure), inhibition efficiencies were: methyl 98.2%, butyl 96.8%, octyl ~100%, dodecyl ~100% vs. a blank weight loss of 2.77 mg [1]. While octyl and dodecyl esters gave marginally higher copper IE, the methyl ester uniquely combined excellent copper protection with robust steel protection: for steel in benzene containing acetic acid (24-hour exposure), IE values were: methyl 91.32%, butyl 98.28%, octyl 62.24%, and dodecyl 0% vs. a blank weight loss of 62.32 mg [1]. The octyl and dodecyl esters catastrophically lost efficacy on steel, whereas the methyl ester maintained >90% IE on both metals. This balanced multi-metal performance profile distinguishes the methyl ester from longer-chain alternatives that optimize for copper at the expense of ferrous metal protection.

Multi-Metal Corrosion Protection Organic Solvent Systems Carboxybenzotriazole Esters

Best Research and Industrial Application Scenarios for 1H-Benzotriazole-4-carboxylic Acid Methyl Ester – Evidence-Backed Use Cases


High-Concentration Copper Corrosion Inhibitor Formulations Above 40 mg/L

In closed-loop cooling water systems, metalworking fluids, and industrial heat exchangers where inhibitor concentrations are maintained above 40 mg/L, CBTME delivers superior copper protection compared to BTA, tolyltriazole (TTA), and 5-methylbenzotriazole (5MBTA), as demonstrated by AC impedance spectroscopy showing a clear crossover in inhibition efficiency at this concentration threshold [1]. Procurement specifications for high-load inhibitor regimes should therefore specify the methyl ester rather than defaulting to standard BTA or TTA chemistries.

Synergistic BTA-CBTME Blend Formulations at 2:3 Ratio for Alkaline Cooling Water

Industrial cooling water formulations operating at alkaline pH (pH 8–9.5) can achieve enhanced copper protection at reduced total inhibitor loading by co-formulating BTA and CBTME at the experimentally optimized ratio of 2 mg/L BTA to 3 mg/L CBTME (total 5 mg/L) [1][2]. This synergistic combination, validated by both photoelectrochemical and SERS techniques, provides a formulation IP differentiation opportunity and a cost-per-unit-protection advantage over single-inhibitor approaches.

Variable-pH or Near-Neutral Copper Protection Where Longer Esters Fail

In recirculating water systems subject to pH fluctuations (e.g., cooling towers with variable makeup water quality, industrial rinse baths), the unique pH-response profile of the methyl ester—increasing inhibition efficiency as pH rises toward neutrality—provides robust protection across the pH range 0–8, whereas hexyl and octyl esters lose effectiveness in the near-neutral regime [1]. This pH-robustness makes the methyl ester the preferred choice for systems where pH cannot be tightly controlled or where consistent performance across pH excursions is required.

Multi-Metal Corrosion Protection in Organic Solvent and Mixed-Metallurgy Systems

For industrial applications involving both copper/copper alloys and carbon steel components exposed to organic solvents or mixed aqueous-organic media, the methyl ester uniquely balances >90% inhibition efficiency on both metals (98.2% on Cu, 91.3% on steel in benzene at 200 ppm), while octyl and dodecyl esters lose steel protection catastrophically [1]. This balanced multi-metal profile directly supports procurement decisions in organic solvent processing, fuel handling, and petrochemical heat exchanger applications where mixed metallurgy is standard.

Pharmaceutical R&D Building Block for PARP-Targeted Anticancer Agents

1H-Benzotriazole-4-carboxylic acid methyl ester is explicitly cited as a synthetic intermediate in patent WO2007/113596 A1 (Istituto di Ricerche di Biologia Molecolare P. Angeletti SpA) for the preparation of amide-substituted benzotriazole derivatives acting as poly(ADP-ribose)polymerase (PARP) inhibitors [1]. Medicinal chemistry groups pursuing PARP-targeted oncology programs can source this compound as a validated, patent-documented building block, reducing synthetic route development time compared to de novo preparation of the benzotriazole-4-carboxylate scaffold.

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